Amodiaquin dihydrochloride dihydrate Amodiaquin dihydrochloride dihydrate A 4-aminoquinoline compound with anti-inflammatory properties.
Brand Name: Vulcanchem
CAS No.: 6398-98-7
VCID: VC20750114
InChI: InChI=1S/C20H22ClN3O.ClH.H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H;1H2
SMILES: CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.O.Cl.Cl
Molecular Formula: C20H25Cl2N3O2
Molecular Weight: 410.3 g/mol

Amodiaquin dihydrochloride dihydrate

CAS No.: 6398-98-7

Cat. No.: VC20750114

Molecular Formula: C20H25Cl2N3O2

Molecular Weight: 410.3 g/mol

* For research use only. Not for human or veterinary use.

Amodiaquin dihydrochloride dihydrate - 6398-98-7

CAS No. 6398-98-7
Molecular Formula C20H25Cl2N3O2
Molecular Weight 410.3 g/mol
IUPAC Name 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrate;hydrochloride
Standard InChI InChI=1S/C20H22ClN3O.ClH.H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H;1H2
Standard InChI Key AOFIMJMWPZOPAJ-UHFFFAOYSA-N
SMILES CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.O.Cl.Cl
Canonical SMILES CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.Cl

Chemical Structure and Properties

Structural Identification

Amodiaquin dihydrochloride dihydrate has the chemical formula C₂₀H₂₂ClN₃O·2HCl·2H₂O (alternatively written as C₂₀H₂₈Cl₃N₃O₃) with a molecular weight of 464.81 g/mol . The IUPAC name for this compound is 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol dihydrate dihydrochloride . Its structure contains a quinoline ring with a chlorine atom at position 7, connected via an amino group to a phenol ring that bears a diethylaminomethyl group at position 2 .

The structure can be represented by the InChI identifier:
InChI=1S/C20H22ClN3O.2ClH.2H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);21H;21H2

The SMILES notation for the compound is:
O.O.Cl.Cl.CCN(CC)CC1=CC(NC2=C3C=CC(Cl)=CC3=NC=C2)=CC=C1O

Physical and Chemical Properties

Amodiaquin dihydrochloride dihydrate appears as a solid at room temperature, with color ranging from white to yellow to orange depending on purity and storage conditions . The compound exhibits specific physical and chemical properties that are summarized in Table 1.

Table 1: Physical and Chemical Properties of Amodiaquin Dihydrochloride Dihydrate

PropertyValueSource
Physical State (20°C)Solid
ColorWhite to Yellow to Orange
Maximum Absorption (λmax)342 nm (in MeOH)
Water Content7.0 to 9.0%
Solubility in WaterSoluble (92 mg/mL, 197.93 mM)
Solubility in DMSOSoluble (92 mg/mL, 197.93 mM)
Solubility in EthanolInsoluble
Solubility in MethanolSoluble
StabilityHygroscopic

Predicted Physicochemical Properties

Based on computational models, several physicochemical properties of amodiaquin have been predicted, as shown in Table 2.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
Water Solubility0.0088 mg/mLALOGPS
logP4.83ALOGPS
logP3.87Chemaxon
logS-4.6ALOGPS
pKa (Strongest Acidic)9.03Chemaxon
pKa (Strongest Basic)10.04Chemaxon
Physiological Charge1Chemaxon
Hydrogen Acceptor Count4Chemaxon
Hydrogen Donor Count2Chemaxon
Polar Surface Area48.39 ŲChemaxon
Rotatable Bond Count6Chemaxon
Refractivity103.29 m³·mol⁻¹Chemaxon
Polarizability39.4 ųChemaxon
Number of Rings3Chemaxon
Bioavailability1Chemaxon

These predicted properties provide valuable insights into the compound's behavior in biological systems and its potential for drug development applications .

Synthesis and Manufacturing Process

Synthetic Route

Amodiaquin dihydrochloride dihydrate is prepared via a sophisticated 4-step synthetic scheme that involves a Mannich reaction, followed by hydrolysis of the amide group and a subsequent substitution with 4,7-dichloroquinoline (DCQ) . This synthetic route, originally reported by Burckhalter et al. with subsequent modifications, provides an efficient pathway for large-scale production of the compound .

Mannich Reaction Optimization

The key intermediate in this synthesis is prepared by subjecting 4-acetamidophenol (compound 13) to a Mannich reaction with diethylamine (DEA) and paraformaldehyde in an appropriate solvent . The optimization of this reaction has been extensively studied:

Further optimization efforts explored alternative solvents and conditions:

  • Using methanol and 32% HCl led to the formation of unidentifiable impurities within 7 hours

  • Conducting the reaction in acetic acid at varying temperatures (50-80°C) showed that lower temperatures resulted in cleaner but slower reactions

  • Higher temperatures led to the formation of impurities attributed to double-Mannich reactions

Final Synthesis Steps

The complete synthesis process for amodiaquin dihydrochloride dihydrate follows these steps:

  • The Mannich base intermediate (400 g, 1.696 mol) is added to a flask containing 32% HCl (880 mL, 7.728 mol)

  • This mixture is stirred for 15 minutes at room temperature followed by reflux at 85°C for 4 hours

  • Water (1600 mL) is added, and the temperature is allowed to cool to 50°C

  • The pH of the mixture is adjusted to 4 using a 25% aqueous NaOH solution

  • 4,7-DCQ (336 g, 1.696 mol) is added to the mixture

  • The mixture is then refluxed at 85°C for 3 hours, followed by stirring at 5°C for 2 hours

  • The yellow product is collected by vacuum filtration and washed with water

  • The crude amodiaquine is kept under vacuum for 30 minutes and then refluxed in a 2400 mL solution of EtOH/HCl (5:1 equiv) for 2 hours at 80°C

  • The final yellow product is allowed to precipitate at 5-10°C for 2 hours before filtration

This optimized synthetic route provides a reliable method for manufacturing amodiaquin dihydrochloride dihydrate at scale with good purity and yield.

Pharmacological Properties and Mechanism of Action

Enzymatic Inhibition

Amodiaquin dihydrochloride dihydrate exhibits potent enzymatic inhibition properties. It acts as a non-competitive inhibitor of histamine N-methyl transferase with an estimated Ki value of 18.6 nM, indicating high potency . This enzyme inhibition contributes to its pharmacological effects and potential therapeutic applications beyond its well-established antimalarial activity.

Metabolism

Amodiaquine undergoes metabolism in the liver primarily through the cytochrome P450 2C8 (CYP2C8) enzyme system. This metabolism results in the formation of N-desethylamodiaquine, which is considered the active metabolite responsible for much of the compound's antimalarial activity .

In Vivo Effects

Research has demonstrated several notable in vivo effects of amodiaquine:

  • In animal studies, administration of small doses of amodiaquine dramatically enhanced the effect of histamine on gastric secretion in dogs

  • In mouse models of hepatitis, amodiaquine has been shown to prevent severe hepatic injury and reduce lethality in P. acnes-primed and LPS-induced hepatitis

  • Treatment with amodiaquine enhances the elevation of histamine in the liver of these hepatitis models without accompanying tele-methyl histamine elevation

These findings suggest potential applications beyond the established antimalarial use of the compound.

Applications in Medicine

Antimalarial Therapy

The primary clinical application of amodiaquin dihydrochloride dihydrate is in the treatment and prevention of malaria . Its effectiveness against Plasmodium parasites has made it an important component of antimalarial therapy regimens, particularly in regions where chloroquine resistance is prevalent.

Anti-inflammatory Applications

Beyond its antimalarial properties, amodiaquin dihydrochloride dihydrate exhibits significant anti-inflammatory effects . These properties suggest potential applications in various inflammatory conditions, although more research is needed to fully establish its efficacy in these contexts.

Emerging Research Applications

Recent research has explored additional potential applications for amodiaquine:

  • It has been investigated in human-airway-on-a-chip models for the rapid identification of candidate antiviral therapeutics and prophylactics

  • Studies have examined its potential role in reversing infected host gene expression, suggesting possible applications in viral infections including COVID-19

  • Its effects on histamine metabolism suggest potential applications in conditions involving histamine dysregulation

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